5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-chloro-4-fluoro-1,3-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClFN2/c1-3-4(7)5(6)9(2)8-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHWXGBASVMITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 4 Fluoro 1,3 Dimethyl 1h Pyrazole and Its Precursors
Classical Cyclocondensation Routes for Pyrazole (B372694) Core Formation
The pyrazole ring is a fundamental five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its synthesis is well-established, with several classical methods providing access to a wide variety of substituted derivatives. These methods are crucial for preparing the necessary precursors for the eventual synthesis of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole.
The most common and classic method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. researchgate.netrsc.org This reaction is highly versatile and can be catalyzed by acid. researchgate.netchemicalbook.com The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.netchemicalbook.com
For the synthesis of a 1,3-dimethylpyrazole (B29720) precursor, methylhydrazine is the required hydrazine component. The choice of the 1,3-dicarbonyl compound dictates the substituent at the C5 position.
A key precursor for C5-chlorination is 1,3-dimethyl-1H-pyrazol-5(4H)-one . This pyrazolone (B3327878) is synthesized via the condensation of methylhydrazine with a β-ketoester, such as ethyl acetoacetate . psu.edufortunejournals.comresearchgate.net The reaction is typically performed in an alcoholic solvent and may be heated to drive the cyclization to completion, often achieving high yields.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference(s) |
| Methylhydrazine | Ethyl acetoacetate | 1,3-Dimethyl-1H-pyrazol-5(4H)-one | Ethanol, heat | chemicalbook.compsu.edu |
| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | Heat | |
| This table presents examples of the Knorr synthesis for producing pyrazolone precursors. |
Another established route to the pyrazole core involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as enones. This reaction typically proceeds in two stages: an initial Michael addition followed by cyclization and subsequent oxidation to achieve the aromatic pyrazole ring. The oxidation of the intermediate pyrazoline can be accomplished using various oxidizing agents. This method provides an alternative pathway to substituted pyrazoles that can serve as substrates for subsequent halogenation.
1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. psu.edu In this approach, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) in a concerted [3+2] cycloaddition. rsc.org
For pyrazole synthesis, common 1,3-dipoles include diazo compounds (like ethyl diazoacetate) or nitrile imines. guidechem.comwikipedia.org The reaction of a nitrile imine with an alkyne, for instance, directly yields a substituted pyrazole. wikipedia.org This method is noted for its atom economy and the ability to control the substitution pattern of the resulting pyrazole ring, making it a valuable strategy for accessing specific precursor scaffolds.

| 1,3-Dipole | Dipolarophile | Product | Catalyst/Conditions | Reference(s) |
| Nitrile Imine | Alkyne | Pyrazole | Heat | wikipedia.org |
| Ethyl Diazoacetate | Alkyne | Pyrazole Carboxylate | Aqueous micelles, pH dependent | guidechem.com |
| α-Diazo-β-ketophosphonate | Electron-deficient alkene | Functionalized Pyrazole | - | |
| This table illustrates the versatility of 1,3-dipolar cycloaddition reactions in synthesizing pyrazole derivatives. |
Targeted Halogenation Strategies on Pyrazole Scaffolds
Direct halogenation of a pre-formed pyrazole ring is a primary strategy for introducing chloro and fluoro substituents. However, the inherent electronic properties of the pyrazole ring dictate the position of electrophilic attack, making regioselectivity a key challenge. The C4 position of the pyrazole ring is electron-rich and thus most susceptible to electrophilic substitution. researchgate.net
Direct electrophilic chlorination of a 1,3-dimethylpyrazole scaffold would overwhelmingly favor substitution at the C4 position. Therefore, to achieve regioselective chlorination at C5, an alternative strategy is required. The most effective and widely used method involves the conversion of a pyrazol-5-one (pyrazolone) into a 5-chloropyrazole.
The key precursor, 1,3-dimethyl-1H-pyrazol-5(4H)-one , synthesized as described in section 2.1.1, is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) . researchgate.netekb.eg This reaction effectively replaces the carbonyl oxygen at C5 with a chlorine atom, yielding 5-chloro-1,3-dimethyl-1H-pyrazole . This transformation is a standard procedure for converting keto groups on nitrogen heterocycles into chloro substituents. researchgate.netresearchgate.net

| Substrate | Reagent | Product | Conditions | Reference(s) |
| 1,3-Dimethyl-1H-pyrazol-5(4H)-one | Phosphorus oxychloride (POCl₃) | 5-Chloro-1,3-dimethyl-1H-pyrazole | Heat/Reflux | researchgate.netekb.eg |
| 1-Phenyl-3-methyl-2-pyrazolin-5-one | Phosphorus oxychloride (POCl₃) / Acetic Acid | 5-Chloro-1-phenyl-3-methylpyrazole | Heat | ekb.eg |
| This table highlights the use of phosphorus oxychloride for the C5-chlorination of pyrazolone precursors. |
With the 5-chloro-1,3-dimethyl-1H-pyrazole intermediate in hand, the final step is the introduction of a fluorine atom at the C4 position. As previously noted, the C4 position of the pyrazole ring is electronically activated for electrophilic attack. This makes direct electrophilic fluorination an ideal strategy for this transformation. researchgate.net
A highly effective and commonly used reagent for this purpose is Selectfluor™ (F-TEDA-BF₄), an electrophilic fluorine donor. rsc.orgwikipedia.org The reaction of 5-chloro-1,3-dimethyl-1H-pyrazole with Selectfluor™ in a suitable solvent like acetonitrile (B52724) regioselectively installs a fluorine atom at the C4 position to afford the final target compound, This compound . rsc.org This method is known for its reliability and high regioselectivity in the fluorination of various pyrazole systems. rsc.orgsci-hub.se
An alternative approach involves the use of fluorinated building blocks from the outset of the synthesis, which incorporates the fluorine atom into the pyrazole ring during the initial cyclization step. znaturforsch.comolemiss.eduacs.org

| Substrate | Reagent | Product | Conditions | Reference(s) |
| 3,5-Disubstituted Pyrazole | Selectfluor™ (F-TEDA-BF₄) | 4-Fluoro-3,5-disubstituted Pyrazole | Acetonitrile, Heat | rsc.orgsci-hub.se |
| Pyrazole | Selectfluor™ | 4-Fluoropyrazole | Acetonitrile | sci-hub.se |
| This table provides examples of regioselective C4-fluorination of pyrazole scaffolds using an electrophilic fluorine source. |
Synthesis of Key Precursors to this compound
The synthesis of the target compound relies on the efficient preparation of key halogenated and functionalized pyrazole intermediates.
Pathways to Halogenated 1,3-Dimethyl-1H-pyrazoles
The synthesis of halogenated 1,3-dimethyl-1H-pyrazoles can be achieved through various methods. Direct halogenation of 1,3-dimethyl-1H-pyrazole is a common approach. For example, 4-bromo-1-methyl-1H-pyrazole is a commercially available liquid that can be synthesized, and its physical properties are well-documented. sigmaaldrich.com
A versatile method for the synthesis of 5-chloro-1,3-disubstituted-1H-pyrazoles involves the base-catalyzed condensation of dichlorovinyl ketones with hydrazines. arkat-usa.org This method offers high selectivity for the formation of 5-chloropyrazoles. arkat-usa.org
Formylation and Subsequent Transformations at Position 4 (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde)
A crucial precursor for the introduction of a fluorine atom at the C4 position is the corresponding 4-carbaldehyde derivative. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgijpcbs.com
The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has been successfully achieved via the Vilsmeier-Haack reaction starting from 1,3-dimethyl-5-pyrazolone (B118827). nih.govresearchgate.net The reaction involves the treatment of 1,3-dimethyl-5-pyrazolone with a mixture of POCl₃ and DMF. nih.govresearchgate.net This formylation occurs at the C4 position, and the hydroxyl group at C5 is substituted by a chlorine atom in the same process. One reported synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde from 5-chloro-1,3-dimethyl-1H-pyrazole using the Vilsmeier-Haack reaction resulted in a 66% yield. arkat-usa.org
Further transformation of the formyl group is a key step towards the final product. One potential route involves the conversion of the aldehyde to a difluoromethyl group. For instance, fluorination of 4-formyl-1H-1-phenylpyrazoles with diethylaminosulfur trifluoride (DAST) has been shown to produce 4-(difluoromethyl)-1H-1-phenylpyrazoles in yields ranging from 41% to 73%. nih.govresearchgate.net While this method yields a difluoromethyl group, it demonstrates the feasibility of using fluorinating agents like DAST to modify the formyl group on a pyrazole ring. The direct conversion of a formyl group to a single fluorine atom on a pyrazole ring is a more challenging transformation and may require alternative synthetic strategies.
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 5-chloro-1,3-dimethyl-1H-pyrazole | POCl₃, DMF | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | 66% | arkat-usa.org |
| 1,3-dimethyl-5-pyrazolone | POCl₃, DMF | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Not specified | nih.govresearchgate.net |
Halogen Exchange Reactions within Pyrazole Systems
Halogen exchange is a powerful tool in organic synthesis for the introduction of fluorine atoms into aromatic and heteroaromatic rings. researchgate.net This reaction typically involves the displacement of a heavier halogen, such as bromine or chlorine, with fluoride (B91410), often using a fluoride salt as the fluorine source.
While direct fluorination of pyrazoles can be challenging, halogen exchange offers a viable alternative. For instance, a patent describes the preparation of 1,3-dimethyl-5-fluoro-pyrazole-4-carboxanilides by reacting 1,3-dimethyl-5-chloro-pyrazole-4-carboxylic acid chloride with a fluoride source. google.com This suggests that a chlorine atom at the C5 position of a pyrazole ring can be displaced by a fluoride ion. Although this example is for a C5-fluoro substitution, it provides a basis for exploring similar halogen exchange reactions at the C4 position. The synthesis of 5-bromo-4-fluoro-1,3-dimethyl-1H-pyrazole is also documented, indicating that a bromo- to fluoro-exchange or direct fluorination followed by bromination are plausible routes for such compounds. sigmaaldrich.com
Modern Synthetic Advancements for Pyrazole Systems
Recent advancements in synthetic chemistry have provided more efficient and selective methods for the synthesis and functionalization of pyrazole derivatives.
Catalytic Approaches in Pyrazole Synthesis
Catalytic methods have emerged as a cornerstone of modern organic synthesis, offering milder reaction conditions and improved efficiency. Transition-metal-catalyzed C-H functionalization reactions have gained significant attention for the direct introduction of various functional groups onto the pyrazole ring, avoiding the need for pre-functionalized substrates. thieme-connect.de Copper-catalyzed aerobic C(sp²)–H amination has been reported for the synthesis of pyrazoles and indazoles under mild conditions. organic-chemistry.org
For the synthesis of fluorinated pyrazoles, catalytic methods are also being developed. Palladium-catalyzed C-H fluorination of arylpyrazoles using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent has been demonstrated. researchgate.net Furthermore, iron-based polyoxometalate catalysts have been shown to be effective for the synthesis of functionalized pyrazoles from arylsulfonylhydrazines and diketones. ijpcbs.com These catalytic approaches offer promising avenues for the efficient and regioselective synthesis of complex pyrazole derivatives like this compound.
Chemical Reactivity and Transformation Pathways of 5 Chloro 4 Fluoro 1,3 Dimethyl 1h Pyrazole
Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the positions of substitution are highly influenced by the existing substituents.
Site Selectivity Considerations in Halogenated Pyrazoles
In unsubstituted pyrazoles, electrophilic substitution, such as halogenation and nitration, preferentially occurs at the C-4 position due to its higher electron density. beilstein-archives.orgacs.org For 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole, the C-4 and C-5 positions are already substituted. Therefore, electrophilic attack on the pyrazole ring itself is highly unlikely as there are no available carbon atoms for substitution. Any potential electrophilic substitution would have to occur on one of the substituent groups, which is discussed in a later section.
It is a general principle that for pyrazoles requiring electrophilic substitution at the C-3 or C-5 positions, the C-4 position must first be blocked. acs.org In the case of the title compound, both C-4 and C-5 are halogenated, reinforcing the notion that further electrophilic substitution on the ring is improbable under typical conditions.
Influence of Chlorine and Fluorine on Ring Activation/Deactivation
Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring. nih.govacs.org This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. Both the chlorine atom at C-5 and the fluorine atom at C-4 will exert a deactivating effect on the pyrazole ring of this compound.
Nucleophilic Substitution Reactions
The presence of halogen atoms on the pyrazole ring opens up the possibility of nucleophilic aromatic substitution (SNAAr) reactions, where a nucleophile replaces one of the halogen atoms.
Reactivity at Halogenated Positions (C-4 and C-5)
The relative reactivity of the C-Cl and C-F bonds towards nucleophilic substitution is an important consideration. Generally, in nucleophilic aromatic substitution, the C-F bond is more reactive than the C-Cl bond. This is because the high electronegativity of fluorine polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, fluoride (B91410) is a better leaving group in the rate-determining step of many SNAAr reactions. Therefore, it is predicted that nucleophilic substitution would preferentially occur at the C-4 position, replacing the fluorine atom. Studies on other halogenated nitro-pyrazolecarboxylic acids have shown that the halogen at the 4-position can be substituted by arylamines. osti.gov
Impact of Methyl Substituents on Nucleophilic Attack
The methyl groups at the N-1 and C-3 positions can influence nucleophilic substitution reactions through steric and electronic effects. The N-1 methyl group is unlikely to have a significant direct steric effect on nucleophilic attack at either C-4 or C-5. The C-3 methyl group, being adjacent to the C-4 position, could exert some steric hindrance to the approach of a bulky nucleophile at this position. However, this effect is generally considered to be minor for a methyl group.
Electronically, methyl groups are weakly electron-donating. This slight increase in electron density might slightly disfavor nucleophilic attack on the ring. However, this effect is likely to be outweighed by the strong activating effect of the halogen substituents and the inherent electron-deficient character of the pyrazole ring at the C-4 and C-5 positions. Studies on related pyrazole systems indicate that substituents on the pyrazole ring can influence reactivity, but the dominant factor for nucleophilic substitution remains the nature of the leaving group and the stability of the intermediate. nih.govencyclopedia.pub
Reactions Involving the Methyl Groups
The two methyl groups on the pyrazole ring, at the N-1 and C-3 positions, can also be sites of chemical transformation, although this typically requires more forcing conditions than reactions on the pyrazole ring itself.
Specific experimental data on the reactions of the methyl groups of this compound is not available. However, based on general organic chemistry principles, several types of reactions could be anticipated.
Oxidation: The methyl groups could potentially be oxidized to various functional groups such as hydroxymethyl, formyl, or carboxyl groups. This would likely require strong oxidizing agents. For example, the oxidation of a methyl group on a pyrazole ring has been reported in other contexts. acs.org
Halogenation: Free-radical halogenation of the methyl groups could occur under UV light or with radical initiators. This would lead to the formation of mono-, di-, or tri-halogenated methyl groups. For instance, the chlorination of a methyl group on a pyrazole ring to form a chloromethyl group has been documented. publishatcj.com
The relative reactivity of the N-1 and C-3 methyl groups towards these reactions would depend on the specific reaction conditions and the nature of the reagents used.
Functionalization of Alkyl Substituents
In a different context, the reactivity of a methyl group on a pyrazole ring has been implicated in photochemical intramolecular hydrogen abstraction. In the case of ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, irradiation with 366-nm light in the solid state at room temperature led to coloration, which was suggested to be initiated by hydrogen abstraction from the C-3 methyl group by the formyl oxygen. researchgate.net This type of reaction highlights a potential, albeit context-dependent, reactivity of methyl groups on the pyrazole scaffold.
The synthesis of various substituted pyrazoles often involves the use of starting materials that already contain the desired functionalized alkyl groups, rather than the direct functionalization of a pre-existing alkyl-substituted pyrazole. nih.gov
Stability and Degradation Pathways of the Chemical Compound
The pyrazole ring is generally considered to be resistant to oxidation and reduction under mild conditions. This inherent stability is a hallmark of many aromatic systems. The electron-withdrawing nature of the chlorine and fluorine atoms at the C5 and C4 positions, respectively, is expected to further deactivate the ring towards electrophilic attack and oxidation.
While specific experimental data on the oxidation and reduction of this compound is not detailed in the available literature, the stability of related pyrazole derivatives in various chemical environments suggests a general resistance. For example, the synthesis of pyrazole derivatives often involves reaction conditions that the pyrazole core withstands without degradation. nih.govyu.edu.jo The stability of the pyrazole moiety is also evident in its use as a scaffold in the development of various functional molecules, including those with biological activity. dntb.gov.ua
It is important to note that under harsh reaction conditions, such as strong oxidizing or reducing agents, the pyrazole ring and its substituents may undergo transformation. However, within typical synthetic and application contexts, the this compound scaffold is anticipated to exhibit good chemical stability.
Coordination Chemistry and Ligand Applications of 5 Chloro 4 Fluoro 1,3 Dimethyl 1h Pyrazole
Fundamental Principles of Pyrazole (B372694) Coordination to Metal Centers
Pyrazoles are a versatile class of N-donor heterocyclic ligands that have been extensively used in coordination chemistry. nih.govresearchgate.net Their ability to form stable complexes with a wide range of metal ions stems from the electronic properties and geometric arrangement of their nitrogen atoms.
N-Donation Properties of Pyrazole Nitrogen Atoms (N1, N2)
The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In N-unsubstituted pyrazoles, the N1 atom is protonated, leaving the sp2-hybridized N2 atom as the primary donor site for coordination to a metal center. nih.govmdpi.com However, in N-substituted pyrazoles like 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole, the N1 position is occupied by a methyl group. This blocks the N1 atom from direct coordination, making the pyridinic N2 atom the sole coordination site. The presence of two nucleophilic centers in the pyrazole ring contributes to their versatile coordination behavior. nih.gov
Monodentate, Bridging, and Other Polydentate Coordination Modes
Pyrazoles and their derivatives can adopt various coordination modes, contributing to the formation of diverse molecular and supramolecular structures. researchgate.net
Monodentate Coordination: In its neutral form, this compound is expected to act as a monodentate ligand , coordinating to a metal center through its N2 atom. This is the most common coordination mode for N-substituted pyrazoles. researchgate.net
Bridging Coordination: While less common for N-substituted pyrazoles, deprotonation of an N-H pyrazole leads to the pyrazolate anion, which is an excellent bridging ligand, connecting two metal centers through its N1 and N2 atoms. However, since this compound is N-substituted, it cannot form a simple pyrazolate bridge in this manner. Bridging modes involving other parts of the molecule would depend on the specific reaction conditions and the nature of the metal ion.
Polydentate Coordination: Pyrazole rings can be incorporated into larger ligand frameworks to create polydentate ligands. For instance, linking two pyrazole units can result in bidentate ligands that can either chelate to a single metal center or bridge two different metal centers. researchgate.net While this compound itself is monodentate, it could be a building block for designing more complex polydentate ligands.
Design and Synthesis of Coordination Complexes with the Chemical Compound
The synthesis of coordination complexes involving pyrazole-based ligands is well-established and typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govnih.gov
Synthesis of Discrete Metal Complexes
Discrete metal complexes are individual, well-defined molecules containing a central metal ion coordinated to one or more ligand molecules. The synthesis of discrete complexes with this compound would likely involve reacting the pyrazole derivative with a metal salt, such as a metal halide or nitrate, in a solvent like methanol, ethanol, or acetonitrile (B52724). nih.govnih.gov The stoichiometry of the reaction (metal-to-ligand ratio) would be a key factor in determining the final product. nih.gov For example, reacting a metal(II) salt with two equivalents of the pyrazole ligand could yield a complex of the type [M(L)2X2], where L is the pyrazole ligand and X is an anionic ligand like chloride or nitrate. The geometry of such complexes can vary from tetrahedral to square planar to octahedral, depending on the metal ion and the other ligands present. nih.govresearchgate.net
| Potential Discrete Complex | Metal Ion (M) | Ligand (L) | Anion (X) | Potential Geometry |
| [M(L)2X2] | Cu(II), Co(II), Ni(II), Zn(II) | This compound | Cl-, Br-, NO3- | Tetrahedral, Square Planar, Octahedral |
| [M(L)4]X2 | Fe(II), Ru(II) | This compound | ClO4-, PF6- | Octahedral |
Supramolecular Assembly and Network Solids Incorporating Pyrazole Ligands
The ability of pyrazole ligands to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for the construction of extended supramolecular architectures and coordination polymers (network solids). unibo.itacs.org Although this compound lacks the N-H group necessary for strong hydrogen bonding between pyrazole rings, other interactions can drive the formation of network solids.
For instance, weak C-H···X or C-H···O hydrogen bonds involving the methyl groups or the halogen substituents could play a role in the crystal packing. Furthermore, π-π stacking interactions between the pyrazole rings of adjacent complex units can lead to the formation of one-, two-, or three-dimensional networks. acs.org The presence of both donor and acceptor sites within the molecule contributes to its role in supramolecular chemistry. researchgate.net The reaction of copper(II) carboxylates with pyrazole, for example, can lead to the formation of mono- or dinuclear species that can self-assemble into 1D or 3D coordination polymers. unibo.it
Influence of Halogen and Methyl Substituents on Coordination Behavior
The substituents on the pyrazole ring have a significant impact on the electronic and steric properties of the ligand, which in turn influences its coordination behavior. rsc.org
Electronic Effects of Halogens on Ligand Donor Strength
The donor strength of a pyrazole ligand, its ability to donate its lone pair of electrons to a metal center, is fundamentally influenced by the electronic nature of its substituents. In this compound, the presence of two halogen atoms, chlorine and fluorine, on the pyrazole ring has a profound impact. Both fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect. This effect reduces the electron density on the pyrazole ring, including on the coordinating nitrogen atom.
This reduction in electron density diminishes the Lewis basicity and, consequently, the donor strength of the pyrazole ligand. researchgate.net The capacity of the halogen atoms to pull electron density towards themselves makes the nitrogen's lone pair less available for donation to a metal cation. acs.org Studies on related halogenated ligands have shown that substituents mediating an electron-withdrawing effect on the carbon to which the halogen is attached can increase sensitivity to certain chemical changes, a principle that underscores the powerful electronic influence of these atoms. nih.gov
The combined electron-withdrawing power of both a chloro and a fluoro group makes this compound a significantly weaker electron donor compared to its non-halogenated counterpart, 1,3-dimethylpyrazole (B29720). This attenuated donor capacity influences the stability and electronic properties of the resulting metal complexes. Theoretical studies on similar systems suggest that while higher halogens like chlorine can engage in attractive interactions with aromatic π-faces, fluorine's high electronegativity and low polarizability generally prevent such interactions. nih.gov
A study that determined the relative ligand donor strengths of various substituted pyrazoles using ¹³C NMR spectroscopy of palladium complexes demonstrated that even subtle changes in the substitution pattern can be reliably detected. researchgate.net This methodology allows for a precise ranking of ligand donor strength.
Table 1: Comparison of Electronic Properties of Pyrazole Ligands
| Ligand | Substituents | Expected Relative Donor Strength | Key Electronic Effect |
|---|---|---|---|
| 1,3-dimethylpyrazole | Two methyl groups | High | Electron-donating (hyperconjugation) |
| 3-chloropyrazole | One chloro group | Moderate | Electron-withdrawing (inductive) |
| 4-fluoropyrazole | One fluoro group | Moderate | Strong electron-withdrawing (inductive) |
| This compound | One chloro, one fluoro, two methyl groups | Low | Strong combined electron-withdrawing (inductive) from halogens |
This table is illustrative, based on established electronic principles of substituents.
Steric Effects of Methyl Groups on Coordination Geometry
While electronic effects modulate ligand donor strength, steric factors play a crucial role in dictating the three-dimensional arrangement of ligands around a metal center, known as the coordination geometry. In this compound, the two methyl groups at the 1- and 3-positions of the pyrazole ring introduce significant steric bulk.
This steric hindrance can prevent the simultaneous coordination of a large number of ligands to a single metal center, thereby favoring lower coordination numbers. unimi.it For instance, research on pyrazole-based ligands has shown that the presence of bulky substituents can prevent the formation of certain complex structures due to spatial crowding. unimi.itresearchgate.net The methyl groups can influence the "bite angle" of the ligand and restrict the possible conformations the ligand can adopt upon coordination. This can lead to the formation of specific isomers or distorted coordination geometries. For example, hydrotris(pyrazolyl)borate ligands with bulky substituents are known as "tetrahedral enforcers" because they promote the formation of tetrahedral complexes. researchgate.net
The interplay between the ligand's steric profile and the preferred coordination number and geometry of the metal ion is critical. A metal ion that typically favors an octahedral geometry might be forced into a distorted tetrahedral or square planar geometry by the steric demands of multiple bulky 1,3-dimethyl-substituted pyrazole ligands. youtube.com This effect has been observed in various transition metal complexes where steric crowding around the metal center leads to the formation of complexes with different coordination geometries than might otherwise be expected. researchgate.net
Spectroscopic Characterization of Metal-Pyrazole Complexes
A suite of spectroscopic techniques is indispensable for characterizing metal complexes of this compound. These methods provide critical information about the ligand's coordination to the metal center. tandfonline.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the ligand and the complex. Upon coordination, shifts in the vibrational frequencies of the pyrazole ring, particularly the C=N and N-N stretching vibrations, provide direct evidence of the nitrogen atom's involvement in bonding to the metal. mdpi.com New bands may also appear in the far-IR region (typically below 600 cm⁻¹), corresponding to the metal-nitrogen (M-N) stretching vibration, confirming the formation of a coordinate bond. kjscollege.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. Coordination of the pyrazole ligand to a paramagnetic metal center can lead to significant broadening or shifting of the NMR signals. For diamagnetic metal complexes, a comparison of the chemical shifts of the complex with those of the free ligand reveals changes in the electronic environment upon coordination. nih.gov For instance, the chemical shifts of the methyl protons and the pyrazole ring carbons would be altered, providing insight into the ligand's binding mode. nih.gov
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The spectra of transition metal complexes are dominated by d-d transitions and charge-transfer bands. The energy of these transitions is dependent on the geometry of the complex and the strength of the metal-ligand interaction (ligand field strength). acs.org Changes in the absorption maxima upon complex formation can be used to study the coordination environment of the metal ion. tandfonline.com
Elucidation of Coordination Geometry
The data obtained from spectroscopic methods, often in conjunction with single-crystal X-ray diffraction, allows for the definitive elucidation of the coordination geometry of the metal center. nih.govntu.edu.tw
Spectroscopic data provides crucial clues. For example, in UV-Vis spectroscopy, the number and energy of d-d transition bands can distinguish between different geometries, such as octahedral and tetrahedral. acs.org An octahedral nickel(II) complex, for instance, will typically display a different number of absorption bands compared to a tetrahedral or square planar nickel(II) complex. acs.org
Table 2: Spectroscopic Clues for Coordination Geometry
| Technique | Observation | Implication for Geometry |
|---|---|---|
| UV-Vis Spectroscopy | Number, position, and intensity of d-d transition bands. | Can distinguish between octahedral, tetrahedral, and square planar geometries for many transition metals. acs.org |
| IR Spectroscopy | Presence of single or multiple M-N stretching bands. | Can suggest the cis or trans arrangement of ligands in square planar or octahedral complexes. |
| ESR Spectroscopy (for paramagnetic complexes) | The g-values and hyperfine splitting patterns. | Provides detailed information on the symmetry and electronic structure of the metal's coordination sphere. nih.gov |
Theoretical Insights into Metal-Ligand Bonding in Pyrazole Complexes
Theoretical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the nature of the metal-ligand bond that are often inaccessible by experimental means alone. These computational studies can model the electronic structure of metal complexes with pyrazole-based ligands, helping to rationalize and predict their properties.
DFT calculations can be used to:
Analyze Molecular Orbitals: These calculations elucidate how the orbitals of the metal and the this compound ligand interact. This includes quantifying the contributions of sigma (σ) donation from the pyrazole nitrogen to the metal and potential pi (π) back-bonding from the metal d-orbitals to the π* orbitals of the pyrazole ring. youtube.com
Quantify Bonding Interactions: The strength and nature of the metal-ligand bond can be assessed using various theoretical tools. For example, Natural Bond Orbital (NBO) analysis can quantify the charge transfer from the ligand to the metal. The Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density at the bond critical point between the metal and the nitrogen atom to characterize the interaction.
Predict Geometries and Spectroscopic Properties: DFT can be used to optimize the geometry of the complex, predicting bond lengths and angles that can be compared with experimental X-ray diffraction data. acs.org Furthermore, theoretical methods can calculate vibrational frequencies and electronic transition energies, which can then be correlated with experimental IR and UV-Vis spectra to aid in their assignment and interpretation. researchgate.net
Advanced Spectroscopic Characterization and Computational Studies of 5 Chloro 4 Fluoro 1,3 Dimethyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole, a comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by multi-dimensional techniques.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the two methyl groups attached to the pyrazole (B372694) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the ring. The N-methyl group (N-CH₃) and the C-methyl group (C-CH₃) will have different chemical shifts. Based on data from similar pyrazole structures, the N-methyl protons typically appear as a singlet, as do the C-methyl protons, but at a different frequency. rsc.orgchemicalbook.com The precise chemical shifts would be influenced by the electronegativity of the adjacent chlorine and fluorine atoms.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 3.5 - 4.0 | Singlet |
Note: These are predicted values based on general principles and data for related compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the two methyl carbons and the three carbons of the pyrazole ring. The chemical shifts of the ring carbons are particularly sensitive to the electron-withdrawing effects of the chlorine and fluorine substituents. The carbon atom directly bonded to the fluorine atom (C4) would exhibit a large C-F coupling constant. The carbon atom bonded to the chlorine atom (C5) will also show a characteristic chemical shift. The application of two-dimensional techniques like HMQC and HMBC would be crucial for the unambiguous assignment of all proton and carbon signals. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Coupling |
|---|---|---|
| C3 | 145 - 155 | |
| C4 | 140 - 150 | ¹J(C,F) |
| C5 | 120 - 130 | |
| N-CH₃ | 35 - 45 |
Note: These are predicted values based on general principles and data for related compounds. Actual experimental values may vary.
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C4 position. The chemical shift of this fluorine signal will be characteristic of a fluorine atom attached to an aromatic heterocyclic ring and will be influenced by the other substituents.
To definitively assign the ¹H and ¹³C NMR spectra and to confirm the connectivity of the molecule, multi-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable. HSQC would correlate the proton signals with the carbon signals of the atoms they are directly attached to, while HMBC would reveal long-range correlations between protons and carbons, helping to piece together the molecular structure. For related substituted pyrazoles, the use of these techniques has been shown to be essential for complete spectral assignment. nih.govnih.gov
Vibrational Spectroscopy (IR) Studies
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule. The C-H stretching vibrations of the methyl groups are expected in the 2900-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole ring would likely appear in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected at lower wavenumbers, typically in the 1000-1200 cm⁻¹ and 600-800 cm⁻¹ regions, respectively. The intensity of these bands is related to the change in dipole moment during the vibration. youtube.com
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H (methyl) stretch | 2900 - 3000 | Medium |
| C=N / C=C (ring) stretch | 1400 - 1600 | Medium to Strong |
| C-F stretch | 1000 - 1200 | Strong |
Note: These are predicted values based on general principles and data for related compounds. chemicalbook.comnist.gov Actual experimental values may vary.
Analysis of Halogen-Dependent Vibrational Modes
The vibrational spectrum of a molecule provides a unique fingerprint, with specific absorption bands corresponding to the stretching and bending motions of its constituent atoms. In the case of this compound, the vibrational modes associated with the carbon-halogen bonds are of particular interest. Due to the lack of direct experimental infrared (IR) or Raman spectroscopic data for this specific compound in the public domain, we can infer its spectral characteristics based on related molecules and computational predictions.
For instance, the vibrational frequencies of the C-Cl and C-F bonds are expected to appear in distinct regions of the IR spectrum. The C-F stretching vibration is typically observed in the 1000-1400 cm⁻¹ range, while the C-Cl stretching vibration is found at lower frequencies, generally between 600 and 800 cm⁻¹. The precise position of these bands is sensitive to the electronic environment of the pyrazole ring and the presence of other substituents.
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable predictions of vibrational frequencies. For related pyrazole derivatives, DFT calculations have shown good agreement with experimental data. These computational models can help in assigning the specific vibrational modes and understanding how the interplay of the chloro and fluoro substituents
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the structural and electronic properties of molecular systems. eurasianjournals.commdpi.com For pyrazole derivatives, DFT methods provide valuable insights into their behavior, reactivity, and spectroscopic characteristics. eurasianjournals.com Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which offers a good balance between accuracy and computational cost for organic molecules. nih.govsci-hub.sematerialsciencejournal.org This approach is instrumental in understanding complex heterocyclic systems and predicting their chemical behavior, which is often in good agreement with experimental findings. researchgate.net
The first step in the computational analysis of this compound involves geometry optimization. This process uses DFT methods, commonly at the B3LYP/6-311++G(d,p) level of theory, to determine the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface. mdpi.comnih.govmaterialsciencejournal.org The optimization yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For the pyrazole ring, the geometry is expected to be nearly planar, a characteristic that contributes to its stability. rjpbcs.com
The electronic structure of the molecule is analyzed through its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap generally signifies higher stability and lower reactivity. nih.govnih.gov For pyrazole derivatives, these electronic properties are fundamental to understanding their chemical behavior. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| N1-N2 | 1.345 | C5-N1-N2 | 104.5 |
| N2-C3 | 1.330 | N1-N2-C3 | 113.0 |
| C3-C4 | 1.410 | N2-C3-C4 | 110.0 |
| C4-C5 | 1.380 | C3-C4-C5 | 106.5 |
| C5-N1 | 1.360 | C4-C5-N1 | 106.0 |
| C4-F | 1.350 | F-C4-C3 | 125.0 |
| C5-Cl | 1.730 | Cl-C5-N1 | 128.0 |
Table 2: Hypothetical Electronic Properties for this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.60 |
Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful complement to experimental characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard and reliable approach for calculating NMR chemical shifts (δ). nih.govresearchgate.net By performing GIAO calculations at a DFT level, such as B3LYP with a 6-311+G(2d,p) basis set, it is possible to predict the ¹H and ¹³C NMR spectra with high accuracy. nih.govpnnl.gov The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). imist.ma These predictions are invaluable for assigning signals in experimental spectra and confirming molecular structures. conicet.gov.ar
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| N-CH₃ (at N1) | 3.85 | C3 | 148.5 |
| C-CH₃ (at C3) | 2.30 | C4 | 145.0 (d, ¹JCF ≈ 240 Hz) |
| - | - | C5 | 115.0 |
| - | - | N-CH₃ | 38.0 |
| - | - | C-CH₃ | 13.5 |
Infrared (IR) Spectroscopy: DFT calculations can also simulate the vibrational spectrum of a molecule. nih.gov The vibrational frequencies and their corresponding intensities are computed, which directly correlate to an FT-IR spectrum. mdpi.com Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation, so they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net This analysis allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as C-H, C=N, C-F, and C-Cl stretching and bending vibrations, providing a detailed vibrational characterization. researchgate.nettandfonline.com
Table 4: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretch (methyl) | 2950-3050 |
| C=N stretch (pyrazole ring) | 1550-1590 |
| C=C stretch (pyrazole ring) | 1450-1500 |
| C-F stretch | 1100-1150 |
| C-Cl stretch | 700-750 |
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. acs.org The Fukui function, f(r), is a key local reactivity descriptor that identifies which sites in a molecule are most susceptible to electrophilic or nucleophilic attack. wikipedia.org It is defined as the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org
The condensed Fukui functions are calculated for each atom in the molecule:
f+ measures the reactivity towards a nucleophilic attack (propensity to accept an electron).
f- measures the reactivity towards an electrophilic attack (propensity to donate an electron).
Table 5: Hypothetical Condensed Fukui Function Values for Ring Atoms
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
|---|---|---|
| N1 | 0.08 | 0.15 |
| N2 | 0.12 | 0.18 |
| C3 | 0.15 | 0.05 |
| C4 | 0.25 | 0.02 |
| C5 | 0.22 | 0.03 |
Beyond static properties, DFT is a crucial tool for elucidating reaction mechanisms. nih.gov By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products. nih.gov This allows for the calculation of activation energy barriers, which are critical for understanding reaction kinetics and predicting the feasibility of a particular chemical transformation. nih.gov
Synthetic Utility and Applications in Materials Science
Role as a Synthetic Intermediate for Advanced Organic Synthesis
The pyrazole (B372694) ring is a prominent heterocyclic scaffold found in a multitude of bioactive molecules and functional organic materials. nih.govresearchgate.netnih.gov Halogenated pyrazoles, such as 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole, are particularly valued as intermediates because the halogen atoms serve as reactive handles for constructing more complex molecular architectures. nih.gov
The presence of chloro and fluoro atoms on the pyrazole ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. These halogens can act as leaving groups in intramolecular or intermolecular cyclization reactions. For instance, related 5-chloro-pyrazole derivatives have been successfully employed in base-catalyzed cyclocondensation reactions to create fused systems like pyrazolyl-quinolinediones. researchgate.net The reactivity of the C-Cl and C-F bonds allows for sequential or selective displacement, enabling the controlled construction of polycyclic structures containing the pyrazole motif. This approach is fundamental in generating novel scaffolds for medicinal chemistry and materials science, where the rigid, planar nature of fused systems can impart desirable electronic and photophysical properties.
The chloro and fluoro substituents at the C5 and C4 positions, respectively, are prime sites for nucleophilic substitution reactions, making this compound a valuable starting point for extensive derivatization. The different electronegativities and bond strengths of the C-Cl versus the C-F bond may allow for selective functionalization at one position over the other under carefully controlled conditions.
This capacity for derivatization is evident in the wide array of commercially available analogues where the halogen at position 4 or 5 is replaced by other functional groups. Examples from related dimethyl-pyrazole systems demonstrate the versatility of this scaffold. The pyrazole core can be functionalized with groups such as:
Carbaldehydes (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) nih.govresearchgate.netsynquestlabs.com
Carboxylic acids (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid) uni.lu
Sulfonyl chlorides (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride) fishersci.at
Sulfonamides (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide) uni.lunih.gov
Nitro groups (e.g., 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole) synquestlabs.com
This wide range of transformations highlights the utility of the halogenated pyrazole core as a platform for introducing diverse chemical functionalities, thereby tuning the molecule's steric and electronic properties for specific applications.
| Related Pyrazole Intermediate | CAS Number | Molecular Formula | Key Application/Use |
| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | 27006-76-4 | C₆H₇ClN₂O | Intermediate for agrochemicals and drugs nih.govresearchgate.netsynquestlabs.com |
| 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | 27006-75-3 | C₆H₇ClN₂O₂ | Synthetic intermediate uni.lu |
| 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | 27006-79-7 | C₅H₆Cl₂N₂O₂S | Intermediate for creating sulfonamide derivatives fishersci.at |
| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | 13551-73-0 | C₅H₆ClN₃O₂ | Synthetic intermediate synquestlabs.com |
Potential in Designing Functional Materials
The incorporation of fluorine into organic molecules is a widely used strategy in materials science and medicinal chemistry to enhance key properties. Fluorine's high electronegativity can improve metabolic stability, increase binding affinity to target proteins, and modulate the electronic characteristics of a molecule. olemiss.edumdpi.com
Pyrazole derivatives are known to form the core of various dyes and fluorescent materials. nih.gov The development of new fluorinated pyrazoles is an active area of research, as the introduction of fluorine can significantly influence the photophysical properties of a chromophore. mdpi.com While direct studies on the fluorescence of this compound are not available, related structures suggest its potential. For example, ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a compound with the same dimethyl-pyrazole core, exhibits photochromism (reversible color change upon light irradiation), indicating that this scaffold is electronically active and responsive to light. researchgate.net By using the chloro and fluoro groups as handles to attach other aromatic or electron-rich systems, it is conceivable to design novel fluorescent probes and dyes based on this core structure.
The development of chemosensors for detecting specific ions or molecules is a critical area of analytical chemistry. The pyrazole scaffold is a viable platform for constructing such sensors. The reactive halogen sites on this compound provide a straightforward method for covalently attaching a receptor unit (for binding an analyte) and a signaling unit (such as a fluorophore). The electronegative fluorine and chlorine atoms would influence the electron density of the pyrazole ring, which could in turn modulate the signaling output upon analyte binding, forming the basis of a sensory mechanism. The structural rigidity and synthetic accessibility of the pyrazole core make it an attractive framework for designing selective and sensitive chemosensors.
Strategies for Library Synthesis and Compound Diversification
The creation of compound libraries based on a privileged scaffold like pyrazole is a cornerstone of modern drug discovery and materials development. nih.gov A key advantage of this compound is its suitability for library synthesis and diversification.
Strategies for diversification can be approached in two main ways:
Pre-Synthetic Modification : Libraries can be built by varying the initial building blocks. The synthesis of pyrazoles typically involves a cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. nih.gov To create a library around the target compound's core, one could use a variety of substituted hydrazines (in place of methylhydrazine) or different diketone precursors to vary the substituents at the N1 and C3 positions.
Post-Synthetic Modification : This approach leverages the reactivity of a common intermediate. This compound is an ideal parent compound for this strategy. A large library of analogues could be rapidly generated by reacting the parent compound with a diverse set of nucleophiles (e.g., various amines, alcohols, thiols, or organometallic reagents) to displace the chloro and/or fluoro groups. This parallel synthesis approach would yield a library of compounds with a common 1,3-dimethyl-pyrazole core but with varied substituents at the C4 and C5 positions, allowing for a systematic exploration of structure-activity relationships. The existence of numerous C4- and C5-functionalized derivatives demonstrates the feasibility of this strategy. uni.lufishersci.atuni.lu
Conclusion and Future Perspectives in the Research of 5 Chloro 4 Fluoro 1,3 Dimethyl 1h Pyrazole
Summary of Current Research Landscape
The current research landscape for 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole is notably sparse, with direct studies on its synthesis, reactivity, and application being limited. Much of the understanding of this compound is inferred from research on similarly substituted pyrazole (B372694) derivatives. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, highlighting the general interest in this class of compounds. tandfonline.comlifechemicals.com
Research has extensively covered the synthesis of various functionalized pyrazoles, including those with halogen substituents. mdpi.commdpi.comnih.gov For instance, the synthesis of related compounds like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has been documented, providing foundational synthetic strategies that could potentially be adapted. nih.govresearchgate.net The introduction of a fluorine atom at the C4-position of the pyrazole ring is often accomplished using electrophilic fluorinating agents like Selectfluor®. mdpi.comresearchgate.netresearchgate.netthieme-connect.de
Patents provide some of the most direct, albeit limited, insights into the relevance of closely related structures. For example, a method for producing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid chlorides has been patented, indicating industrial interest in this structural motif as a precursor for fungicidal active ingredients. google.com This suggests that the title compound, or its immediate precursors, may have commercial relevance in agrochemicals.
Identification of Knowledge Gaps and Untapped Research Avenues
The limited direct research on this compound reveals several significant knowledge gaps and, consequently, untapped research avenues:
Dedicated Synthetic Routes: While general methods for pyrazole synthesis exist, optimized and high-yielding synthetic pathways specifically for this compound have not been reported. The sequential introduction of the chloro and fluoro groups presents a regiochemical challenge that warrants investigation.
Physicochemical Properties: Comprehensive data on the physicochemical properties of the compound, such as its pKa, solubility, and electronic properties, are not available. This information is crucial for predicting its behavior in biological systems and for its application in materials science.
Chemical Reactivity: The reactivity of the C-Cl and C-F bonds, as well as the pyrazole ring itself in this specific substitution pattern, remains uncharacterized. Understanding its susceptibility to nucleophilic substitution, cross-coupling reactions, and other transformations is essential for its use as a synthetic building block.
Biological Activity Profile: There is a lack of systematic screening of this compound for various biological activities. Given the prevalence of halogenated pyrazoles in pharmaceuticals and agrochemicals, a thorough investigation into its potential as an anticancer, anti-inflammatory, or antimicrobial agent is warranted. mdpi.comresearchgate.netnih.gov
Coordination Chemistry: The potential of this compound to act as a ligand for metal complexes is an entirely unexplored area. The presence of multiple heteroatoms and halogen substituents could lead to novel coordination complexes with interesting catalytic or material properties.
These gaps represent significant opportunities for new research that could lead to novel applications for this compound.
Prospective Directions in Synthetic Methodologies and Chemical Transformations
Future research into the synthesis of this compound could explore several promising directions:
Regioselective Halogenation: Developing regioselective methods for the sequential chlorination and fluorination of a 1,3-dimethyl-1H-pyrazole precursor would be a key advancement. This could involve the use of specific halogenating agents and careful control of reaction conditions. The use of N-chlorosuccinimide (NCS) and an electrophilic fluorinating agent like Selectfluor® are logical starting points. mdpi.com
One-Pot Syntheses: The development of one-pot or multicomponent reactions to construct the substituted pyrazole ring in a single, efficient process would be highly desirable. beilstein-journals.org This could involve the condensation of a suitably halogenated 1,3-dicarbonyl compound with methylhydrazine.
Flow Chemistry Approaches: Utilizing microreactor or flow chemistry technologies could offer better control over reaction parameters, potentially improving yields and safety, especially for energetic fluorination reactions.
Transformations of the Halogen Substituents: A significant area for future work lies in exploring the differential reactivity of the C-Cl and C-F bonds. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Cl position could be used to introduce a wide range of functional groups, while leaving the more robust C-F bond intact. This would open up a vast chemical space for the synthesis of novel derivatives.
The following table outlines potential synthetic strategies and transformations that merit investigation:
| Synthetic Approach | Key Reagents/Conditions | Potential Advantages |
| Stepwise Halogenation | 1,3-dimethyl-1H-pyrazole, NCS, Selectfluor® | Control over regiochemistry |
| Cyclocondensation | Halogenated 1,3-dicarbonyl, Methylhydrazine | Direct formation of the substituted ring |
| C-Cl Bond Functionalization | Pd catalysts, Boronic acids/amines | Access to diverse derivatives |
| C-F Bond Activation | Transition metal complexes | Novel and challenging transformations |
Emerging Opportunities in Coordination Chemistry and Materials Science
The unique electronic properties conferred by the chloro and fluoro substituents make this compound an intriguing candidate for applications in coordination chemistry and materials science.
Novel Ligand Design: The pyrazole nitrogen atoms can act as coordination sites for metal ions. The electron-withdrawing nature of the halogen atoms would modulate the electron density on the pyrazole ring, influencing the properties of the resulting metal complexes. These complexes could be explored for applications in catalysis, for instance, in oxidation or coupling reactions. nih.govmdpi.comresearchgate.net
Supramolecular Assemblies: The potential for halogen bonding (involving the chlorine atom) and hydrogen bonding (if other functional groups are introduced) could be exploited to construct novel supramolecular architectures. These organized structures could have applications in crystal engineering and the design of functional materials.
Luminescent Materials: Pyrazole derivatives are known to form the basis of some luminescent and fluorescent materials. nih.gov The introduction of heavy atoms like chlorine can influence intersystem crossing and potentially lead to phosphorescent materials. Further functionalization of the pyrazole core could be used to tune the photophysical properties.
Organic Electronics: The electronic properties of this compound could make it a useful building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although this would likely require further derivatization to enhance charge transport properties.
The table below summarizes potential applications in these emerging fields:
| Application Area | Key Features to Exploit | Potential Outcomes |
| Catalysis | Coordination to metal centers, modified electronic properties | New catalysts with enhanced activity or selectivity |
| Supramolecular Chemistry | Halogen and hydrogen bonding capabilities | Novel crystalline materials with defined architectures |
| Luminescent Materials | Pyrazole core, heavy atom effect of chlorine | Materials for lighting and display applications |
| Organic Electronics | Tunable electronic properties through derivatization | Components for next-generation electronic devices |
Q & A
Q. What are the common synthetic routes for 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole?
The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole precursors. For example:
- Step 1 : React 3,3-dichloro-1-(4-fluorophenyl)prop-2-en-1-one with 1,1-dimethylhydrazine to form the pyrazole core .
- Step 2 : Introduce substituents via alkylation or halogenation. describes a method using formaldehyde under alkaline conditions to install the methyl group .
Alternative routes include cyclocondensation of β-ketoesters with hydrazine derivatives, as seen in pyrazole-4-carbaldehyde syntheses .
Q. How is the compound characterized after synthesis?
Key characterization methods include:
- NMR Spectroscopy : , , and NMR identify substituent positions and electronic environments. For example, NMR of related pyrazoles shows singlet peaks for methyl groups (~3.8–4.0 ppm) and aromatic protons .
- IR Spectroscopy : Absorbance bands at ~1684 cm confirm aldehyde groups in derivatives .
- X-ray Crystallography : Determines dihedral angles (e.g., 4.95° between pyrazole and thiazole rings) and hydrogen-bonding networks .
- Elemental Analysis : Validates purity (>97%) and stoichiometry .
Q. What safety protocols are essential during synthesis?
- Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates (e.g., formaldehyde) .
- Protective Gear : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Storage : Keep the compound in a dry, cool environment away from oxidizers due to its sensitivity to moisture and heat .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance formylation efficiency in Vilsmeier-Haack reactions. achieved 53% yield using DMF as a solvent, while reached 82% with methanol .
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) minimize side reactions during halogenation steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in pyrazole-4-carbaldehyde synthesis .
Q. How do substituent positions influence reactivity and biological activity?
- Electron-Withdrawing Groups (EWGs) : The 4-fluoro substituent enhances electrophilicity at the pyrazole C-4 position, facilitating nucleophilic attacks in derivatization .
- Methyl Groups : 1,3-Dimethyl substitution increases steric hindrance, reducing aggregation in biological assays. showed that N'-[(pyrazol-4-yl)methylene] hydrazides with methyl groups exhibited anticonvulsant activity in MES tests .
- Chloro vs. Fluoro : Chlorine at C-5 improves thermal stability, while fluorine at C-4 enhances bioavailability via increased lipophilicity .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm peak assignments .
- High-Resolution Crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguities in bond lengths or angles. highlights deviations <0.001 Å in pyrazole ring planarity .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in solution .
Q. What methodologies are used to assess biological activity in pyrazole derivatives?
- Anticonvulsant Assays : Maximal electroshock (MES) and pentylenetetrazol (scPTZ) tests evaluate seizure suppression. Derivatives with electron-withdrawing substituents (e.g., 4-fluoro) showed enhanced activity in MES models .
- Antimicrobial Screening : Agar diffusion assays measure inhibition zones against Staphylococcus aureus or E. coli. Fluorinated pyrazoles exhibit improved efficacy due to membrane permeability .
- Kinase Inhibition : Fluorescence polarization assays quantify binding affinity to targets like p38 MAP kinase .
Q. What challenges arise in crystal structure determination, and how are they addressed?
- Disorder Modeling : For flexible substituents (e.g., methyl groups), refine occupancy factors using SHELXL .
- Hydrogen Bonding : Identify weak interactions (e.g., C–H···O) via Hirshfeld surface analysis. observed intermolecular C15–H15A···O2 bonds stabilizing crystal packing .
- Twinned Data : Use TWINABS to process datasets from twinned crystals, common in halogenated pyrazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
